Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester

Catalog No.
S13019393
CAS No.
M.F
C33H37N5O5
M. Wt
583.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbony...

Product Name

Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester

IUPAC Name

methyl 5-[[[2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoate

Molecular Formula

C33H37N5O5

Molecular Weight

583.7 g/mol

InChI

InChI=1S/C33H37N5O5/c1-19-13-24(30(35)39)14-20(2)25(19)16-27(34)32(40)38(18-22-11-12-29(42-4)26(15-22)33(41)43-5)21(3)31-36-17-28(37-31)23-9-7-6-8-10-23/h6-15,17,21,27H,16,18,34H2,1-5H3,(H2,35,39)(H,36,37)

InChI Key

SLXRCTSIMDLRQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)OC)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N

Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester (CAS No. 1137026-67-5) is a complex organic compound characterized by its intricate structure, which includes multiple functional groups such as an amino group, a methoxy group, and a benzoic acid moiety. This compound exhibits a predicted boiling point of approximately 878.6 °C and a density of about 1.220 g/cm³ .

The molecular formula for this compound is C38H45N5O7C_{38}H_{45}N_{5}O_{7}, indicating the presence of five nitrogen atoms, which are significant for its biological activity and potential pharmacological applications. The structural complexity contributes to its unique properties, making it a subject of interest in medicinal chemistry.

The chemical reactivity of benzoic acid derivatives typically involves nucleophilic substitutions, esterifications, and hydrolysis reactions. In the case of this specific compound:

  • Esterification: The methyl ester functionality can undergo hydrolysis in the presence of water or acidic/basic conditions to regenerate benzoic acid.
  • Nucleophilic Substitution: The amino groups present can participate in nucleophilic attacks, potentially leading to the formation of various derivatives or conjugates with other biomolecules.
  • Reductive Reactions: The compound may also be susceptible to reductive transformations due to the presence of carbonyl groups.

These reactions are crucial for understanding the compound's stability and reactivity in biological systems.

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, this compound has been studied for its:

  • Antitumor Activity: The imidazole ring may contribute to interactions with biological targets involved in cancer progression.
  • Antimicrobial Properties: Related compounds have shown efficacy against various bacterial strains.
  • Enzyme Inhibition: Some studies suggest that similar structures can inhibit enzymes crucial for metabolic pathways in pathogens.

The detailed mechanisms of action would require further investigation through experimental studies.

The synthesis of benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester typically involves several steps:

  • Formation of the Amino Acid Derivative: Starting from commercially available amino acids through protection and coupling reactions.
  • Introduction of the Imidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Esterification: The final step involves esterification of benzoic acid with the synthesized amino acid derivative using reagents like DCC (dicyclohexylcarbodiimide) or similar coupling agents.

Each step must be optimized for yield and purity to obtain the target compound effectively.

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting cancer or infectious diseases.
  • Biochemical Research: As a tool for studying enzyme interactions or metabolic pathways.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its antimicrobial properties.

Interaction studies involving this compound can reveal insights into its pharmacodynamics and pharmacokinetics. Key areas include:

  • Protein Binding Studies: Understanding how the compound interacts with plasma proteins can help predict its bioavailability.
  • Receptor Binding Assays: Investigating how the compound binds to specific receptors related to its biological activity.
  • Metabolic Pathway Analysis: Studying how this compound is metabolized within biological systems can elucidate its efficacy and safety profile.

Such studies are essential for advancing this compound's development into therapeutic agents.

Several compounds share structural similarities with benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester. These include:

Compound NameStructural FeaturesUnique Properties
Methyl 5-(S)-2-amino-3-(4-carbamoyl)-2,6-dimethylphenyl-N-(S)-1-(5-pheny...Similar amino acid structurePotentially different receptor interactions
EluxadolineContains imidazole and benzoic acid moietiesApproved drug for gastrointestinal disorders
Other Benzoic Acid DerivativesVarying substituents on the benzene ringDiverse biological activities

These comparisons highlight the uniqueness of the target compound in terms of its specific functional groups and potential applications in medicinal chemistry.

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

583.27946930 g/mol

Monoisotopic Mass

583.27946930 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

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